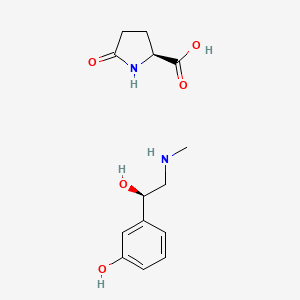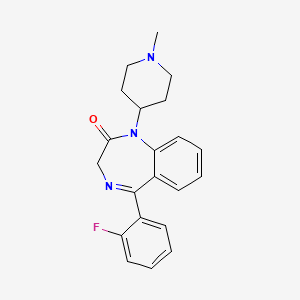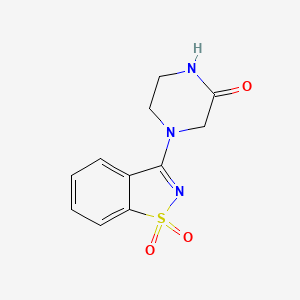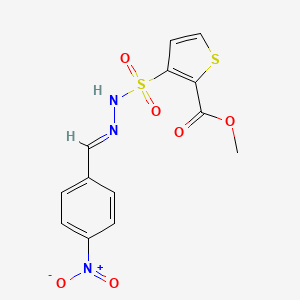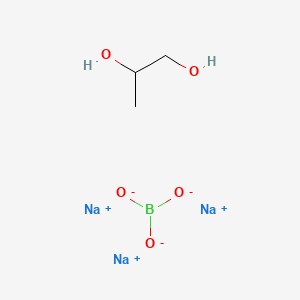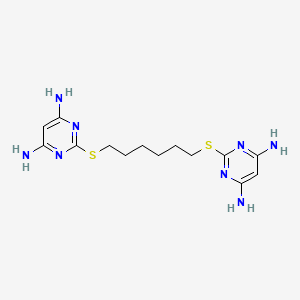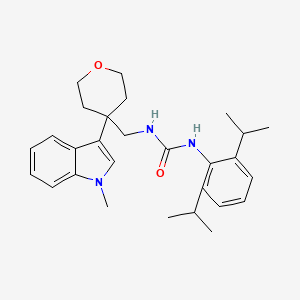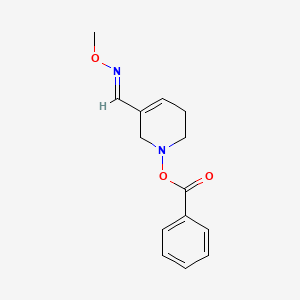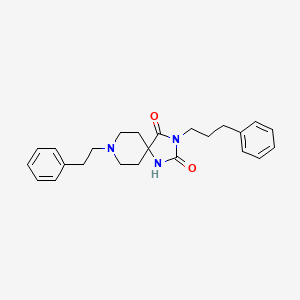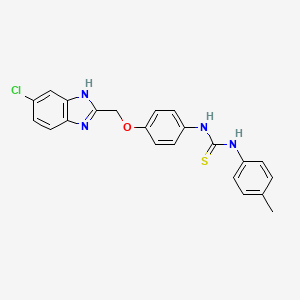
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a benzimidazole moiety, which is often associated with biological activity, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzimidazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Halides, nucleophiles, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Various substituted thiourea derivatives.
科学的研究の応用
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound’s benzimidazole moiety suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Agriculture: Thioureas are known for their use as plant growth regulators and pesticides. This compound may have similar applications.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiourea group can also interact with metal ions, affecting their availability and function in biological systems.
類似化合物との比較
Similar Compounds
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)-: Similar structure but with a different substituent on the phenyl ring.
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-ethylphenyl)-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-methylphenyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. The presence of the benzimidazole moiety, in particular, sets it apart from other thioureas, potentially enhancing its biological activity and making it a valuable compound for research and development.
特性
CAS番号 |
84484-08-2 |
|---|---|
分子式 |
C22H19ClN4OS |
分子量 |
422.9 g/mol |
IUPAC名 |
1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C22H19ClN4OS/c1-14-2-5-16(6-3-14)24-22(29)25-17-7-9-18(10-8-17)28-13-21-26-19-11-4-15(23)12-20(19)27-21/h2-12H,13H2,1H3,(H,26,27)(H2,24,25,29) |
InChIキー |
BBYVWTBKMYPAQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


